molecular formula C15H22ClNO B593556 alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) CAS No. 1781744-06-6

alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)

Cat. No.: B593556
CAS No.: 1781744-06-6
M. Wt: 275.8
InChI Key: ROMXVSMENBAYRM-ZYCXDBHLSA-N
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Description

α-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) is a deuterated analog of α-pyrrolidinopentiophenone (α-PVP), a synthetic cathinone derivative. As a Certified Reference Material (CRM), it is primarily used in analytical research to ensure method accuracy, calibration, and quality control in laboratories. The compound is supplied by Cayman Chemical Co. (USA) under strict research-only guidelines, with applications in mass spectrometry and chromatography due to its stable isotopic labeling (deuterium at eight positions), which minimizes matrix interference .

Properties

IUPAC Name

2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)-1-phenylpentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H/i6D2,7D2,11D2,12D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMXVSMENBAYRM-ZYCXDBHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C1([2H])[2H])C(CCC)C(=O)C2=CC=CC=C2)([2H])[2H])([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton and carbon NMR spectra of the hydrochloride salt reveal distinct shifts compared to the non-deuterated analog. The pyrrolidine ring protons (originally δ 2.0–3.8 ppm) are absent in the deuterated compound, while the methine proton adjacent to the deuterated nitrogen appears as a singlet at δ 5.26 ppm. Carbon NMR confirms deuterium incorporation through the absence of pyrrolidine carbon signals in the 20–50 ppm range, replaced by split peaks due to deuterium’s quadrupolar effects.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis using Q-TOF instrumentation shows a molecular ion cluster at m/z 275.80 ([M+H]⁺), consistent with the theoretical mass of C₁₅H₁₃D₈NOHCl. Key fragmentation pathways include:

  • Loss of deuterated pyrrolidine (C₄D₈N) to form m/z 161.12

  • Cleavage of the pentanone chain yielding m/z 134.09 (C₈D₈⁺)

The absence of protiated fragments confirms minimal H/D exchange during ionization, a critical quality attribute for CRMs.

Fourier-Transform Infrared Spectroscopy (FTIR)

The FTIR spectrum exhibits a carbonyl stretch at 1681 cm⁻¹, unchanged from the non-deuterated compound, confirming ketone functionality. Deuterium incorporation is evidenced by the absence of N-H stretches (2400–2800 cm⁻¹) and shifted aliphatic C-D vibrations at 2050–2200 cm⁻¹.

Table 2: Key Analytical Signatures of α-PVP-d8 Hydrochloride

TechniqueDiagnostic FeatureSignificance
NMRδ 5.26 (methine H)Confirms N-deuteration
HRMSm/z 275.80 ([M+H]⁺)Verifies molecular formula
FTIR1681 cm⁻¹ (C=O stretch)Validates ketone functionality

Quality Control and Stability Considerations

As a CRM, α-PVP-d8 hydrochloride must adhere to ISO 17034 standards, requiring stringent stability testing and homogeneity verification.

Accelerated Degradation Studies

Storage stability is assessed under ICH Q1A guidelines:

  • Thermal stress : No decomposition after 6 months at -20°C (recommended storage temperature)

  • Photostability : No spectral changes after 48 hours under UV light (ICH Q1B)

  • Solution stability : Methanol solutions remain stable for 12 months when stored at -20°C, with <0.5% deuteration loss

Homogeneity Testing

Batch homogeneity is verified via LC-HRMS of 10 randomly selected vials. Relative standard deviations (RSDs) for isotopic abundance are <1.5%, meeting ISO Guide 35 requirements.

Challenges in Deuterated CRM Production

Isotopic Dilution Risks

Residual protons in reaction solvents can lead to H/D exchange. Using deuterated methanol (CD₃OD) reduces this risk but increases costs. Studies show that HPLC-grade methanol (protiated) suffices if reaction times are minimized.

Regulatory Compliance

Synthesis of α-PVP-d8 hydrochloride requires DEA licensing in the U.S., as the non-deuterated form is a Schedule I controlled substance analog. Export restrictions apply under the Controlled Substances Act .

Chemical Reactions Analysis

Types of Reactions

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) is widely used in scientific research for various applications:

    Chemistry: As an analytical reference standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of alpha-Pyrrolidinopentiophenone.

    Biology: Studying the metabolic pathways and biological effects of cathinone derivatives.

    Medicine: Researching the pharmacological properties and potential therapeutic uses of stimulant compounds.

    Industry: Used in forensic toxicology to detect and quantify the presence of alpha-Pyrrolidinopentiophenone in biological samples.

Mechanism of Action

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in heightened stimulation of the central nervous system, producing effects similar to those of other stimulants like cocaine and methylphenidate. The compound primarily targets the norepinephrine and dopamine transporters, disrupting their normal function and leading to increased neurotransmitter activity.

Comparison with Similar Compounds

Key Properties :

  • Chemical Name : 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one-d8 hydrochloride
  • Hazard Classification : Flammable liquid (GHS02), acute toxicity (oral, dermal, inhalation; GHS06), and specific target organ toxicity (central nervous system, eyes; GHS08) .
  • Environmental Impact : Classified as aquatic toxicity category 2, posing risks to water systems .

Structural and Functional Analogues

Dicyclomine Hydrochloride

Dicyclomine HCl, an anticholinergic medication, shares the hydrochloride salt form but differs structurally and functionally.

Parameter α-PVP-d8 (Hydrochloride) (CRM) Dicyclomine Hydrochloride
Primary Use Analytical reference material Therapeutic (irritable bowel syndrome)
Analytical Method LC-MS (deuterated for precision) HPLC-UV (215 nm, L7 column)
Purity Standards Not explicitly stated ≤0.15% related compound A; ≤0.7% total impurities
Hazard Profile Acute toxicity, flammability Lower acute toxicity; no GHS flammability classification

Key Difference : While both are hydrochlorides, α-PVP-d8 CRM’s deuterated structure enhances analytical specificity, whereas Dicyclomine HCl’s validation focuses on pharmaceutical impurity limits .

Phenylhydrazine CRM

Phenylhydrazine CRM, another reference material, highlights variability in CRM certification protocols:

Parameter α-PVP-d8 (Hydrochloride) (CRM) Phenylhydrazine CRM
Certified Purity Unspecified (research grade) 99.9 ± 0.1%
Storage Conditions Likely ambient (not stated) -18°C or lower
Traceability OSHA/GHS compliance ISO/IEC 17025, ISO 17034
Analytical Use LC-MS/MS, method validation GC/MS, LC/UV, calibration

Key Insight : Phenylhydrazine CRM emphasizes rigorous metrological traceability, whereas α-PVP-d8 CRM prioritizes handling safety due to acute toxicity .

Environmental and Regulatory Compliance

Parameter α-PVP-d8 (Hydrochloride) (CRM) Lanthanum Oxide CRM (Inorganic)
Persistence Data unavailable Stable; precipitation synthesis
Disposal Prohibited in sewage systems Follow regional hazardous waste rules
Ecotoxicity Aquatic toxicity demonstrated Low ecotoxicity (non-bioaccumulative)

Critical Consideration: Unlike inorganic CRMs (e.g., lanthanum oxide), α-PVP-d8 CRM requires stringent containment to prevent water contamination .

Biological Activity

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride), commonly referred to as α-PVP, is a synthetic cathinone that has garnered attention due to its potent psychoactive effects and associated health risks. This article explores its biological activity, pharmacological properties, and related case studies, providing a comprehensive overview based on diverse sources of information.

Overview of Alpha-Pyrrolidinopentiophenone (α-PVP)

α-PVP is structurally similar to other stimulant drugs such as cocaine and amphetamines, functioning primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its mechanism of action involves the inhibition of monoamine transporters, leading to increased levels of norepinephrine and dopamine in the synaptic cleft. This results in heightened locomotor activity and euphoria, akin to the effects observed with traditional stimulants .

α-PVP exhibits a robust pharmacological profile characterized by its ability to inhibit the uptake of neurotransmitters:

  • Dopamine Transporter (DAT) : IC50 values range from 12.8 nM to 205 nM.
  • Norepinephrine Transporter (NET) : IC50 values between 4.2 nM and 20 nM.
  • Serotonin Transporter (SERT) : Much less effective, with IC50 values exceeding 10,000 nM .

The selective inhibition of DAT and NET contributes to its stimulant effects while minimizing serotonin involvement, which is significant in differentiating α-PVP from other stimulants like MDMA.

Biological Activity

The biological activity of α-PVP can be summarized as follows:

Activity Description
Stimulant Effects Increases locomotor activity and induces euphoria.
Cardiovascular Effects Can lead to hypertension, tachycardia, and potential myocardial infarction due to vasoconstriction.
Neurotoxic Effects Impairs mitochondrial function in skeletal muscle cells, leading to ATP depletion and cell damage.
Psychological Effects Users report feelings of stimulation and euphoria; however, some experience anxiety or paranoia.

Case Report: Acute Ischemic Stroke

A notable case involved a Finnish male patient who experienced an acute ischemic stroke following the recreational use of α-PVP. The patient presented with right-sided hemiparesis after injecting α-PVP. Imaging studies revealed ischemic lesions in the left cerebral hemisphere, suggesting that the drug's vasoconstrictive properties may have precipitated the stroke .

This case highlights the potential neurological risks associated with α-PVP use, particularly in vulnerable populations or those with pre-existing health conditions.

Forensic Analysis

A forensic study analyzed twenty-one cases involving α-PVP between 2012 and 2015. The findings indicated a range of adverse effects including severe agitation, hallucinations, and cardiovascular complications. The study emphasized the need for awareness regarding the dangers of synthetic cathinones like α-PVP in recreational contexts .

Toxicological Implications

Research indicates that α-PVP can lead to significant toxicological effects:

  • Cellular Damage : Exposure to α-PVP has been shown to compromise cell membrane integrity and increase oxidative stress markers in C2C12 myoblasts .
  • Respiratory Issues : Users report respiratory difficulties, including shallow breathing and diaphragm paralysis .
  • Psychiatric Symptoms : Reports include severe anxiety, paranoia, and psychosis following use .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)
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alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)

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